Regulatory Designation as Celecoxib Impurity
4-Methylacetophenone Phenylhydrazone (CAS 54779-81-6) is officially designated as Celecoxib Impurity 1 (or Celecoxib-Imp-AE-3), a process-related impurity explicitly monitored in celecoxib drug substance and drug product . In contrast, the unsubstituted analog acetophenone phenylhydrazone (CAS 583-11-9) is not listed in any pharmacopeial monograph for celecoxib and thus lacks the regulatory standing required for validated impurity methods. This designation is confirmed by its inclusion in commercial impurity reference standard catalogs and its use in compendial HPLC methods targeting the seven EP/USP process-related impurities of celecoxib [1].
Comparator: not listed in any pharmacopeia.
| Evidence Dimension | Pharmacopeial Designation as a Specific Drug Impurity |
|---|---|
| Target Compound Data | Designated Celecoxib Impurity 1 (Celecoxib-Imp-AE-3); listed in EP/USP impurity profiles for celecoxib |
| Comparator Or Baseline | Acetophenone Phenylhydrazone (CAS 583-11-9): Not a designated impurity for any marketed drug; no pharmacopeial listing |
| Quantified Difference | Qualitative binary difference: Target compound possesses a specific regulatory identity for celecoxib; comparator has no such regulatory designation |
| Conditions | Compendial impurity listing per European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for celecoxib |
Why This Matters
For laboratories performing regulatory QC testing of celecoxib, only the officially designated impurity standard is acceptable; procurement of a non-designated analog would fail audit and method validation requirements.
- [1] MDPI. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 2020, 25(4), 809. View Source
